molecular formula C17H17N3O3 B3590772 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3590772
M. Wt: 311.33 g/mol
InChI Key: ZWACWIMWYWWEAJ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its anti-inflammatory and antioxidant properties make it a candidate for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The chromene core is known to bind to various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Chromene derivatives

  • Pyrazole derivatives

  • Imidazole derivatives

Uniqueness: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide stands out due to its specific structural features, such as the presence of both pyrazole and chromene rings. These structural elements contribute to its unique biological and chemical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-13(10-20(3)18-11)9-19(2)16(21)14-8-12-6-4-5-7-15(12)23-17(14)22/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACWIMWYWWEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide

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